molecular formula C7H6Br2 B156392 3,5-Dibromotoluene CAS No. 1611-92-3

3,5-Dibromotoluene

Cat. No. B156392
CAS RN: 1611-92-3
M. Wt: 249.93 g/mol
InChI Key: DPKKOVGCHDUSAI-UHFFFAOYSA-N
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Description

3,5-Dibromotoluene is a brominated derivative of toluene where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other compounds.

Synthesis Analysis

The synthesis of 3,5-dibromotoluene derivatives can involve halogenation reactions. For instance, a novel compound was synthesized by bromination with N-Bromosuccinimide (NBS) of Aryl-Himachalene, which resulted in a dibromo compound with additional substituents . Another study reported the formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene, indicating the reactivity of such dibromotoluene derivatives under certain conditions .

Molecular Structure Analysis

The molecular structure of dibromotoluene derivatives has been investigated using density functional theory (DFT) calculations. These studies provide insights into the energies, optimized structures, harmonic vibrational frequencies, and other spectroscopic properties of such molecules . For example, the optimized structure and vibrational assignments of 2,5-dibromotoluene were evaluated, which can be related to the structural analysis of 3,5-dibromotoluene .

Chemical Reactions Analysis

Dibromotoluene compounds participate in various chemical reactions. The study on α,α-Dibromotoluene as a monomer for polymer synthesis illustrates the reactivity of dibromotoluene in polycondensation reactions, leading to polymers with potential applications . The formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene also demonstrates the compound's involvement in organolithium chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromotoluene derivatives can be characterized by their vibrational spectroscopy data, molecular electrostatic potential (MEP), and nuclear magnetic resonance (NMR) shifts. These properties are crucial for understanding the reactivity and potential applications of the compound. For instance, the binding of toluene with serum albumin protein was investigated, which could be relevant for the interaction of 3,5-dibromotoluene with biological molecules . The electronic properties, such as HOMO and LUMO energies, are also significant for assessing the chemical behavior of these compounds .

Scientific Research Applications

Synthesis and Molecular Structure

3,5-Dibromotoluene has been utilized in the synthesis of various complex compounds. For instance, it was involved in the preparation of palladium and platinum complexes containing phosphine sulfide-based SCS pincer ligand. These complexes demonstrated significant photoluminescence properties, indicating potential applications in materials science (Kanbara & Yamamoto, 2003).

Crystallography and Structural Analysis

Research on 3,5-dibromotoluene has also contributed to crystallography. The crystal data for this compound at 293 K have been determined, providing valuable information for understanding its physical properties and potential applications in material sciences (Belaaraj, Chanh, Haget, & Tauler, 1985).

Chemical Synthesis and Organic Chemistry

In organic chemistry, 3,5-dibromotoluene has been used as a starting material for synthesizing other complex organic compounds. For example, its reaction with magnesium and trimethylchlorosilane led to the synthesis of 5,5'-dimethyl-3,3'-bis(trimethylsilyl)biphenyl, showing its versatility in organic synthesis (Yue, 2000).

Reactions and Derivatives

The reactivity of 3,5-dibromotoluene under different conditions has been a subject of interest. For example, it has been studied for its ability to form 3-lithium-4,5-dehydrotoluene under specific conditions, demonstrating its potential for creating novel chemical structures (Stoyanovich & Marakatkina, 1979).

Spectroscopic Investigations

Spectroscopic studies involving 3,5-dibromotoluene have been conducted to understand its binding mechanisms with proteins like human serum albumin. These investigations are crucial in drug design and pharmacology (Subbiah, Muthusamy, & Murugan, 2021).

Catalysis and Chemical Reactions

3,5-Dibromotoluene has been used in catalysis, particularly in Suzuki reactions. Its role in synthesizing mono-arylpyridyl bromides, which are key intermediates in generating bioactive compounds, highlights its significance in medicinal chemistry (Zhang et al., 2007).

Safety And Hazards

3,5-Dibromotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The market demand for 3,5-Dibromotoluene is driven by its applications in various industries. The pharmaceutical industry is the largest consumer of the compound, where it is used as an intermediate in the synthesis of drugs . As the demand for 3,5-Dibromotoluene continues to grow, manufacturers can take advantage of the market opportunities and produce the compound to meet the industry’s needs .

properties

IUPAC Name

1,3-dibromo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKOVGCHDUSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167064
Record name Benzene, 1,3-dibromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromotoluene

CAS RN

1611-92-3
Record name 3,5-Dibromotoluene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dibromo-5-methyl-
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Record name 1611-92-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3-dibromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
JB Cohen, PK Dutt - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… The amino-group was then replaced by bromine by Sandmeyer's reaction, and the 2 : 3 : 5-dibromotoluene, thus obtained, melted at 53-54O. In a second method, the starting point was …
Number of citations: 11 pubs.rsc.org
A Belaaraj, NB Chanh, Y Haget… - Journal of applied …, 1985 - scripts.iucr.org
The title compound C7H6Br2 (also called 3,5-dibromotoluene) is orthorhombic, space group P212121 with a = 14.426(2), b = 13.636(2), c = 4.076(1) Å, V = 801.8(3) Å3, Z = 4, Dx = …
Number of citations: 5 scripts.iucr.org
T Kanbara, T Yamamoto - Journal of organometallic chemistry, 2003 - Elsevier
3,5-Bis(diphenylphosphinothioyl)toluene (1) was prepared by Pd-catalyzed aryl phosphination of 3,5-dibromotoluene with diphenylphosphine followed by sulfurization with elemental …
Number of citations: 56 www.sciencedirect.com
FM Stoyanovich, MA Marakatkina - Bulletin of the Academy of Sciences of …, 1979 - Springer
Conclusions 1. During the action of BuLi on 4-fluoro-3,5-dibromotoluene at −70, 3-lithium-4,5-dehydrotoluene is formed, which dimerizes and gives adducts with BuLi or lithium …
Number of citations: 4 link.springer.com
WB GLEASON - 1976 - pascal-francis.inist.fr
4-CYANO-3,5-DIBROMOTOLUENE, C8H5BR2N. CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by …
Number of citations: 0 pascal-francis.inist.fr
SB Kim, K Harada, T Yamamoto - Macromolecules, 1998 - ACS Publications
Preparation and properties of poly(arylamine)s prepared by organometallic polycondensation are described. Dehalogenative polycondensation of 4,4‘-dibromodiphenylamine, Br−…
Number of citations: 48 pubs.acs.org
M Nakata, S Wada, K Tatsuta… - Bulletin of the Chemical …, 1985 - journal.csj.jp
The intact aromatic chromophore of rifamycin S, 7-amino-2,5-dihydroxy-2,4-dimethyl-naphtho[2,1-b]furan-1,6,9(2H)-trione, was synthesized through the rifamycin W aromatic segment, 1-…
Number of citations: 22 www.journal.csj.jp
AA Maryott, ME Hobbs, PM Gross - Journal of the American …, 1940 - ACS Publications
Spreading pressures at various compositions of toluene-benzene, nitrobenzene-benzene, bro-mobenzene-benzene, cyclohexane-benzene, and toluene-nitrobenzene were measured …
Number of citations: 10 pubs.acs.org
JB Cohen, IH Zortman - Journal of the Chemical Society, Transactions, 1906 - pubs.rsc.org
… The 3 : 5-dibromotoluene was obtained from 3-bromo-p-toluidine (b. p. mm.), described above, … Thirty-seven grams of bromotoluidine gave 34 grams of 3 : 5-dibromotoluene (mp 38-39'). …
Number of citations: 1 pubs.rsc.org
N Pérez‐Hernández… - Magnetic …, 2009 - Wiley Online Library
The recently modified J doubling in the frequency domain method (MJDFDM) allowed the determination of 4, 5, 6 J in toluene, a series of 4‐mono‐ and 3,5‐disubstituted toluene …

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